2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Description
This compound, systematically named 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone (CAS: 913844-45-8), is a synthetic small molecule with the molecular formula C₁₈H₂₄N₄O₃S . Its structure features a diazepane core modified with a sulfonylated 4-methylisoquinoline moiety and an amino-ethanone side chain. The stereochemistry at the 3S position of the diazepane ring is critical for its biological activity .
Properties
Molecular Formula |
C18H24N4O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C18H24N4O3S/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3/t14-/m0/s1 |
InChI Key |
CMKMGFAUKPAOMG-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Diazepane Core Synthesis
The (3S)-3-methyl-1,4-diazepane intermediate is synthesized via cyclization of appropriately substituted linear precursors. For example, a seven-membered ring formation can be achieved through intramolecular nucleophilic substitution or reductive amination. Reaction conditions such as solvent polarity (e.g., tetrahydrofuran or dichloromethane) and temperature (0–25°C) critically influence ring closure efficiency.
Isoquinoline Moiety Functionalization
The 4-methylisoquinolin-5-yl group is introduced via palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling using 4-methylisoquinolin-5-ylboronic acid and a brominated precursor (e.g., 4-bromo-2-methylisoquinolin-1(2H)-one) has been reported, with Pd(dppf)Cl₂ as the catalyst and Na₂CO₃ as the base in a dioxane/water solvent system. Microwave irradiation at 120°C for 1 hour enhances reaction rates, yielding coupling products in 51–71%.
Sulfonation and Amine Protection
Sulfonation of the diazepane nitrogen is accomplished using sulfonyl chlorides under inert conditions. For instance, treatment with 4-methylisoquinolin-5-sulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in dichloromethane at 0°C affords the sulfonated intermediate. Concurrent protection of the primary amine with a Boc (tert-butoxycarbonyl) group prevents undesired side reactions during subsequent steps.
Critical Reaction Steps and Optimization
Coupling of Diazepane and Isoquinoline Units
The final assembly involves coupling the sulfonated diazepane with 2-aminoethanone. A nucleophilic acyl substitution reaction is employed, where the diazepane’s secondary amine attacks a carbonyl-activated ethanone derivative. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate this step, with yields reaching 65–78% after purification by silica gel chromatography.
Salt Formation (Dihydrochloride)
The free base is converted to its dihydrochloride salt via treatment with hydrochloric acid in methanol or ethanol. Crystallization from a mixture of ethyl acetate and hexanes yields the final product as a hygroscopic solid.
Reaction Conditions and Yield Data
The table below summarizes optimized conditions for key steps, derived from analogous syntheses in the literature:
| Step | Reagents/Conditions | Yield | Key Variables |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O, 120°C, microwave | 58–71% | Boronic acid stoichiometry, microwave time |
| Sulfonation | 4-methylisoquinolin-5-sulfonyl chloride, Et₃N, CH₂Cl₂ | 82% | Temperature control (<5°C) |
| Amine Deprotection | HCl (4M in dioxane), rt, 2h | 95% | Acid concentration, reaction time |
Structural Characterization and Purity Control
Post-synthetic analysis employs a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (3S)-methyl group exhibits a distinct doublet at δ 1.2 ppm (J = 6.5 Hz).
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 449.4 ([M+H]⁺) align with the theoretical molecular weight.
-
HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for pharmacological applications.
Challenges and Methodological Limitations
Despite advances, several challenges persist:
-
Steric Hindrance : Bulky substituents on the diazepane and isoquinoline moieties impede sulfonation efficiency, necessitating excess sulfonyl chloride (1.5 equiv).
-
Racemization Risk : The stereogenic center at C3 of the diazepane may racemize under acidic or high-temperature conditions, requiring strict control during Boc deprotection .
Chemical Reactions Analysis
Glycyl-H-1152 undergoes several types of chemical reactions, primarily involving its inhibitory action on various kinases. It inhibits ROCK2 with an IC50 value of 11.8 nM and also inhibits Aurora A, CAMKII, and PKG with IC50 values of 2.35, 2.57, and 3.26 μM, respectively . The compound exhibits higher selectivity compared to its precursor, H-1152 dihydrochloride .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have identified this compound as a potential candidate for antitumor therapies. It has been shown to inhibit specific pathways involved in tumor growth and progression. Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines, suggesting that Glycyl-H 1152 dihydrochloride could be further investigated for its antitumor properties .
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems. Preliminary data indicate that it could modulate the activity of certain receptors in the brain, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's. Its ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is particularly noteworthy, as this enzyme plays a critical role in the formation of amyloid plaques associated with Alzheimer's disease .
Enzyme Inhibition
BACE1 Inhibition
As an inhibitor of BACE1, Glycyl-H 1152 dihydrochloride shows promise in reducing amyloid-beta levels in the brain. This action is crucial for developing treatments aimed at preventing or slowing the progression of Alzheimer's disease. The compound's selectivity for BACE1 over other proteases enhances its potential as a therapeutic agent .
Case Study 1: Inhibition of BACE1
A study published in PubMed explored the efficacy of Glycyl-H 1152 dihydrochloride as a BACE1 inhibitor. The results demonstrated a significant reduction in amyloid-beta levels in both animal models and human cell lines, indicating its potential for Alzheimer’s treatment .
Case Study 2: Antitumor Effects
In another investigation, researchers tested the compound against various cancer cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation effectively. This study suggests that further development could lead to new cancer therapies .
Mechanism of Action
Glycyl-H-1152 exerts its effects by selectively inhibiting ROCK2, a kinase that acts downstream of the G protein Rho to regulate cytoskeletal stability. By inhibiting ROCK2, Glycyl-H-1152 disrupts the signaling pathways involved in cell adhesion, proliferation, and smooth muscle contraction. The compound also inhibits other kinases such as Aurora A, CAMKII, and PKG, albeit with lower potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonyl and Heterocyclic Moieties
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Structure: Contains a triazole core instead of diazepane, with a phenylsulfonyl group and ethanone side chain .
- Key Differences: The triazole ring lacks the conformational flexibility of the diazepane ring. The phenylsulfonyl group may reduce selectivity for kinase targets compared to the isoquinoline-sulfonyl group in the target compound.
- Applications : Primarily explored in antimicrobial and antifungal research due to triazole’s established bioactivity .
bk-2C-B (2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethanone)
- Structure: A psychoactive ethanone derivative with a brominated dimethoxyphenyl group .
- Key Differences: Lacks the sulfonyl-diazepane-isoquinoline framework, resulting in divergent biological targets (serotonergic receptors vs. Rho kinase). The absence of stereochemical complexity simplifies its synthesis but limits therapeutic specificity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound: Demonstrates high selectivity for ROCK isoforms (IC₅₀ < 1 µM) due to its isoquinoline-sulfonyl group and 3S-diazepane conformation .
- Triazole Analogs : Exhibit broader but less specific kinase inhibition, likely due to the rigid triazole core .
- Psychoactive Ethanones: Highlight the ethanone group’s versatility but underscore the need for structural complexity to achieve therapeutic specificity .
Biological Activity
Overview
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone, also known as its dihydrochloride salt, is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This compound is characterized by its ability to inhibit specific protein kinases, particularly Rho-associated coiled-coil kinase II (ROCKII), which plays a critical role in various cellular signaling pathways.
Structural Characteristics
The molecular formula of this compound is C18H26Cl2N4O3S, with a molecular weight of approximately 449.4 g/mol. The structure includes an amino group and a sulfonyl group attached to a diazepane ring, which contributes to its biological activity.
Inhibition of Protein Kinases
Research indicates that this compound acts as a competitive inhibitor of ROCKII. This inhibition can significantly affect cellular processes such as:
- Smooth Muscle Contraction : By inhibiting ROCKII, the compound may reduce contraction in smooth muscle tissues, which is relevant for treating cardiovascular diseases.
- Cell Migration : The compound's effect on cell migration makes it a candidate for cancer therapy, particularly in preventing metastasis.
Antiproliferative Effects
Studies have shown that similar compounds exhibit antiproliferative activity against various cancer cell lines. For instance, a comparative study evaluated the cytotoxic effects of several kinase inhibitors on human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized below:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 2-amino-1... | 5.0 | HT-29 |
| Glycyl-H 1152 | 0.8 | M21 |
| H 1152 | 1.5 | MCF7 |
*IC50 values represent the concentration required to inhibit cell growth by 50% .
The mechanism by which this compound exerts its biological effects involves binding to the active sites of protein kinases, thereby altering downstream signaling pathways. This competitive inhibition results in significant changes in cell behavior and has implications for therapeutic interventions in diseases such as cancer and cardiovascular disorders.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to 2-amino-1... In one notable study, the antiproliferative activity was assessed using various assays:
Table: Summary of Antiproliferative Activity
| Study Reference | Compound Tested | Cell Lines | Observed Effects |
|---|---|---|---|
| PIB-SO | HT-29 | G2/M phase arrest | |
| CA-4 | M21 | Significant cytotoxicity | |
| Compound X | MCF7 | Moderate inhibition |
These results indicate that compounds with similar structures can significantly impact cancer cell viability and proliferation.
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of structurally similar sulfonamide-containing heterocycles (e.g., triazole derivatives) involves coupling reactions under basic conditions. A typical procedure includes:
- Dissolving sodium ethoxide in anhydrous ethanol, followed by addition of precursor amines or heterocycles.
- Stirring with α-halogenated ketones (e.g., bromo- or chloro-ketones) for 10–12 hours at room temperature.
- Purification via recrystallization (ethanol/water) or column chromatography .
- Optimization Parameters :
| Parameter | Recommended Conditions |
|---|---|
| Solvent | Anhydrous ethanol or THF |
| Base | Sodium ethoxide or NaH |
| Reaction Time | 10–12 hours (monitor via TLC/HPLC) |
| Temperature | Room temperature or reflux (40–60°C) |
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (DMSO-d6 or CDCl3) to confirm stereochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI+ or MALDI-TOF).
- FT-IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and carbonyl (C=O, ~1650–1750 cm) functional groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps.
- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar (e.g., water) and nonpolar (e.g., toluene) solvents.
- Validation : Compare computed UV-Vis spectra with experimental data (e.g., λ in methanol or DMSO) .
Q. What experimental designs are suitable for evaluating stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Analyze degradation kinetics via HPLC at intervals (0, 7, 14, 30 days).
- Statistical Design : Use a split-plot factorial design with three replicates to account for batch variability .
- Key Metrics :
| Condition | Measurement Technique |
|---|---|
| Thermal Degradation | TGA/DSC |
| Hydrolytic Stability | HPLC with UV detection |
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability.
- Include positive controls (e.g., kinase inhibitors for enzyme assays).
- Data Normalization : Express activity as % inhibition relative to vehicle controls.
- Meta-Analysis : Apply hierarchical Bayesian models to integrate data from heterogeneous studies (e.g., varying IC values) .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the 1,4-diazepane ring may require elevated temperatures or microwave-assisted synthesis for cyclization .
- Data Reproducibility : Document solvent purity (e.g., spectroscopic-grade DMSO) and storage conditions (-20°C under argon) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
